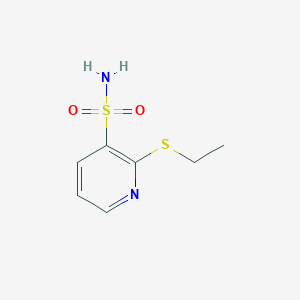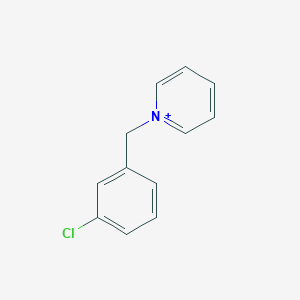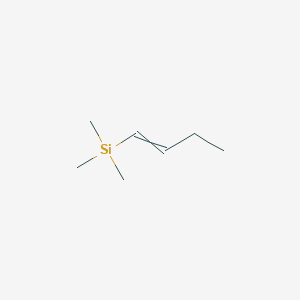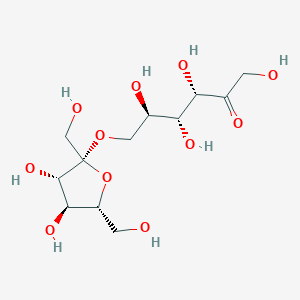
N-isopropyl-N'-(2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-N'-(2-phenylethyl)urea, also known as IPPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IPPE is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 206.3 g/mol. In
作用機序
The mechanism of action of N-isopropyl-N'-(2-phenylethyl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes such as acetylcholinesterase or by disrupting cellular membranes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit acetylcholinesterase activity, which could potentially lead to improved cognitive function. In addition, this compound has been shown to have herbicidal activity against various weeds.
実験室実験の利点と制限
One advantage of using N-isopropyl-N'-(2-phenylethyl)urea in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.
将来の方向性
There are several future directions for the study of N-isopropyl-N'-(2-phenylethyl)urea. One direction is to further investigate its potential applications in medicine, particularly in the treatment of Alzheimer's disease. Another direction is to explore its potential as a herbicide for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in materials science.
合成法
N-isopropyl-N'-(2-phenylethyl)urea can be synthesized by reacting isopropylamine and 2-phenylethyl isocyanate in a solvent such as dichloromethane. The reaction occurs at room temperature and yields this compound as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-isopropyl-N'-(2-phenylethyl)urea has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In agriculture, this compound has been shown to have herbicidal activity against various weeds. In materials science, this compound has been studied as a potential precursor for the synthesis of polyurethane foams.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
1-(2-phenylethyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C12H18N2O/c1-10(2)14-12(15)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,13,14,15) |
InChIキー |
PSAWVIDTLZCUIF-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)NCCC1=CC=CC=C1 |
正規SMILES |
CC(C)NC(=O)NCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)




![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)





